molecular formula C16H21N3O3 B5295017 N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide

N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide

Cat. No. B5295017
M. Wt: 303.36 g/mol
InChI Key: HTONOMJVEXJNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide, also known as JNJ-10198409, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. JNJ-10198409 has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide exerts its pharmacological effects by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. PDE10A inhibition leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulate the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). These signaling pathways are involved in the regulation of various cellular processes, including cell growth, differentiation, and inflammation.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide has been found to inhibit the proliferation of tumor cells and induce apoptosis by activating the caspase pathway. In inflammation research, N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1). In pain research, N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide has been demonstrated to alleviate pain by modulating the activity of ion channels and neurotransmitter receptors involved in pain signaling.

Advantages and Limitations for Lab Experiments

N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PDE10A, its favorable pharmacokinetic properties, and its ability to cross the blood-brain barrier. However, N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide also has some limitations for lab experiments, including its relatively short half-life and its potential off-target effects on other PDE isoforms.

Future Directions

There are several future directions for the research and development of N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide. One potential direction is the investigation of N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide as a therapeutic agent for the treatment of neurological disorders such as Huntington's disease, schizophrenia, and Parkinson's disease. Another direction is the exploration of N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide as a tool compound for the study of PDE10A signaling pathways and their role in various cellular processes. Additionally, the development of more potent and selective PDE10A inhibitors based on the structure of N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide may lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide involves several steps, starting from the reaction of 3,4-dimethoxybenzaldehyde with isopropylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the amine intermediate, which is further reacted with 4-methylimidazole-5-carboxylic acid to produce N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. In inflammation research, N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in animal models of inflammation. In pain research, N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide has been found to alleviate pain in animal models of neuropathic and inflammatory pain.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)propan-2-yl]-5-methyl-1H-imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-10-14(18-9-17-10)15(20)19-16(2,3)11-6-7-12(21-4)13(8-11)22-5/h6-9H,1-5H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTONOMJVEXJNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C(=O)NC(C)(C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.